Methyl 1-Cbz-3-fluoropiperidine-3-carboxylate
Overview
Description
Methyl 1-Cbz-3-fluoropiperidine-3-carboxylate is a chemical compound with the molecular formula C15H18FNO4. It is a fluorinated piperidine derivative, often used in pharmaceutical research and development due to its unique chemical properties .
Preparation Methods
The synthesis of Methyl 1-Cbz-3-fluoropiperidine-3-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as piperidine and fluorinating agents.
Reaction Conditions: The piperidine is first protected with a carbobenzyloxy (Cbz) group to form 1-Cbz-piperidine. This intermediate is then fluorinated at the 3-position using a fluorinating reagent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.
Esterification: The final step involves esterification of the carboxylate group using methanol in the presence of a catalyst like sulfuric acid or hydrochloric acid.
Chemical Reactions Analysis
Methyl 1-Cbz-3-fluoropiperidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon (Pd/C) to remove the Cbz protecting group.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, where nucleophiles like amines or thiols replace the fluorine.
Scientific Research Applications
Methyl 1-Cbz-3-fluoropiperidine-3-carboxylate has several applications in scientific research:
Pharmaceutical Research: It is used as an intermediate in the synthesis of various pharmaceutical compounds, particularly those targeting the central nervous system.
Medicinal Chemistry: The compound’s fluorinated piperidine structure makes it valuable in the design of drugs with improved metabolic stability and bioavailability.
Chemical Biology: It serves as a probe in studying enzyme-substrate interactions and receptor binding.
Mechanism of Action
The mechanism of action of Methyl 1-Cbz-3-fluoropiperidine-3-carboxylate involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s binding affinity to certain receptors or enzymes, thereby modulating their activity. The Cbz group provides stability and protects the piperidine ring during chemical reactions .
Comparison with Similar Compounds
Methyl 1-Cbz-3-fluoropiperidine-3-carboxylate can be compared with other fluorinated piperidine derivatives such as:
Methyl 1-Cbz-3-chloropiperidine-3-carboxylate: Similar in structure but with a chlorine atom instead of fluorine, leading to different reactivity and binding properties.
Methyl 1-Cbz-3-bromopiperidine-3-carboxylate: Contains a bromine atom, which affects its chemical behavior and applications.
Methyl 1-Cbz-3-iodopiperidine-3-carboxylate: The presence of an iodine atom results in unique chemical and biological properties.
This compound stands out due to the unique properties imparted by the fluorine atom, such as increased lipophilicity and metabolic stability, making it a valuable compound in various research fields.
Properties
IUPAC Name |
1-O-benzyl 3-O-methyl 3-fluoropiperidine-1,3-dicarboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18FNO4/c1-20-13(18)15(16)8-5-9-17(11-15)14(19)21-10-12-6-3-2-4-7-12/h2-4,6-7H,5,8-11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVOKTURUCNJPAA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CCCN(C1)C(=O)OCC2=CC=CC=C2)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18FNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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